molecular formula C18H22N2OS B10874786 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide

4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide

Cat. No.: B10874786
M. Wt: 314.4 g/mol
InChI Key: PRYBQZKNZREGHJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with furan-2-ylmethylamine to introduce the furan-2-ylmethyl group. Finally, the carbothioamide group is introduced using thiocarbonyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide is unique due to its combination of a benzyl group, a furan-2-ylmethyl group, and a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-benzyl-N-(furan-2-ylmethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C18H22N2OS/c22-18(19-14-17-7-4-12-21-17)20-10-8-16(9-11-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,22)

InChI Key

PRYBQZKNZREGHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NCC3=CC=CO3

Origin of Product

United States

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